molecular formula C28H18O2 B14322984 10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol CAS No. 110072-63-4

10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol

Cat. No.: B14322984
CAS No.: 110072-63-4
M. Wt: 386.4 g/mol
InChI Key: KHRUCHNYEYZNDI-UHFFFAOYSA-N
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Description

10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol is a complex organic compound derived from phenanthrene, a tricyclic aromatic hydrocarbon This compound is characterized by the presence of two phenanthrene units connected through an ether linkage at the 9th position of each phenanthrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol typically involves the following steps:

    Starting Materials: Phenanthrene and phenanthren-9-ol.

    Reaction: The phenanthrene is first converted to phenanthren-9-yl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Ether Formation: The phenanthren-9-yl chloride is then reacted with phenanthren-9-ol in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage, resulting in this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form phenanthrenequinone derivatives.

    Reduction: Reduction reactions using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the compound to its corresponding alcohols.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) in carbon tetrachloride (CCl₄) for bromination.

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Phenanthrene alcohols.

    Substitution: Nitro-phenanthrene and bromo-phenanthrene derivatives.

Scientific Research Applications

10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol involves its interaction with TRPM4 channels. By inhibiting these channels, the compound can prevent the pancreas from secreting insulin in response to glucose stimulation . This inhibition is crucial for studying the regulation of insulin and potential treatments for diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol is unique due to its dual phenanthrene structure connected via an ether linkage, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

110072-63-4

Molecular Formula

C28H18O2

Molecular Weight

386.4 g/mol

IUPAC Name

10-phenanthren-9-yloxyphenanthren-9-ol

InChI

InChI=1S/C28H18O2/c29-27-24-15-7-4-12-21(24)22-13-5-8-16-25(22)28(27)30-26-17-18-9-1-2-10-19(18)20-11-3-6-14-23(20)26/h1-17,29H

InChI Key

KHRUCHNYEYZNDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4=C(C5=CC=CC=C5C6=CC=CC=C64)O

Origin of Product

United States

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